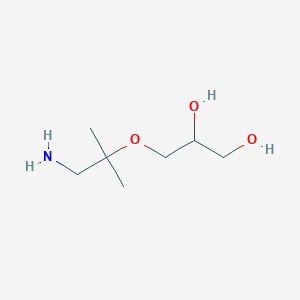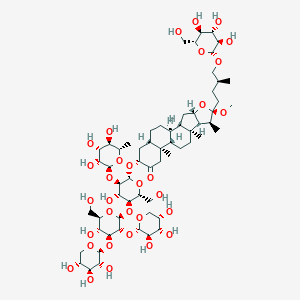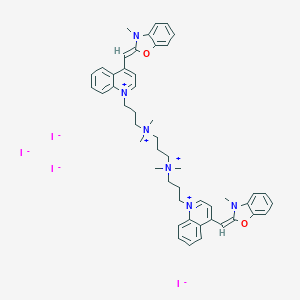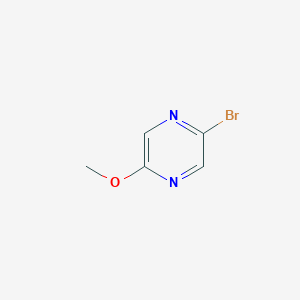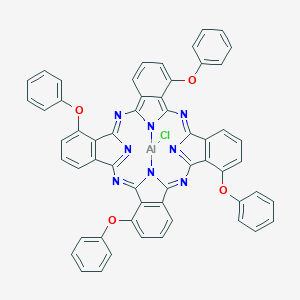
1,6,7,12-Tetracloroperileno tetracarboxílico ácido dianhidrido
Descripción general
Descripción
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative known for its fluorescent properties. This compound is used in the preparation of fluorofluorescent perylene bisimides, which are utilized in various applications such as perfluorinated liquids and fluorescent liquid crystals .
Aplicaciones Científicas De Investigación
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorescent dyes and pigments.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of high-visibility safety wear and other materials requiring stable fluorescent properties
Mecanismo De Acción
Target of Action
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is primarily used in the preparation of fluorofluorescent perylene bisimides for use in perfluorinated liquids . The compound’s primary targets are therefore the molecules within these liquids that interact with the fluorescent properties of the perylene bisimides.
Mode of Action
The compound interacts with its targets by emitting fluorescence when exposed to certain wavelengths of light . This fluorescence is a result of the compound’s unique electronic structure, which allows it to absorb light at specific wavelengths and then re-emit it at a longer wavelength .
Biochemical Pathways
The compound’s fluorescence properties suggest that it may interact with pathways involving light absorption and emission, such as those found in photoreceptors .
Pharmacokinetics
Given its use in perfluorinated liquids, it is likely that the compound has high stability and low reactivity
Result of Action
The primary result of the compound’s action is the emission of fluorescence when exposed to certain wavelengths of light . This makes it a valuable tool in applications that require the detection or measurement of light, such as in certain types of microscopy or in the development of fluorescent liquid crystals .
Action Environment
The efficacy and stability of 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride are likely influenced by environmental factors such as light intensity and wavelength, temperature, and the chemical composition of the surrounding environment . For example, the compound’s fluorescence properties may be affected by changes in light conditions or by interactions with other molecules in its environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride can be synthesized through several methods. One common method involves the reaction of perylene with thionyl chloride under low temperature conditions. The mixture is stirred until the reaction is complete, and the product is then filtered to obtain pure 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride .
Industrial Production Methods
In industrial settings, the synthesis of 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents like concentrated nitric acid and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the bay positions, with reagents like amines and alcohols.
Common Reagents and Conditions
Oxidation: Concentrated nitric acid, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Formation of corresponding quinones and carboxylic acids.
Reduction: Formation of reduced perylene derivatives.
Substitution: Formation of substituted perylene derivatives with various functional groups.
Comparación Con Compuestos Similares
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is unique due to its high fluorescence and stability. Similar compounds include:
Perylene tetracarboxylic acid derivatives: These compounds share similar structural features but may differ in their substitution patterns and resulting properties.
Perylene bisimides: Known for their strong absorption and emission in the visible region, these compounds are widely used in optoelectronic applications
Propiedades
IUPAC Name |
11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRXZLAMYLGXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H4Cl4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156028-26-1 | |
| Record name | 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride contribute to the properties of the TAP-COF material?
A1: 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride serves as a key building block in the synthesis of TAP-COF []. It reacts with 5,10,15,20-tetrakis (4-aminophenyl)porphyrin iron(III) through a condensation reaction, forming the framework structure of the COF. The perylene core of the dianhydride contributes to the electron-accepting (n-type) nature of the TAP-COF, while the porphyrin component acts as an electron donor. This donor-acceptor structure facilitates efficient electron transport within the material, contributing to its enhanced peroxidase-like catalytic activity [].
Q2: What are the advantages of using a COF like TAP-COF in biosensing applications compared to other materials?
A2: TAP-COF offers several advantages for biosensing compared to other materials:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


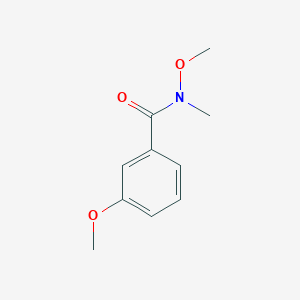
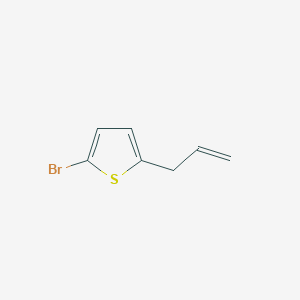
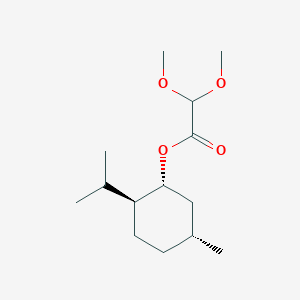

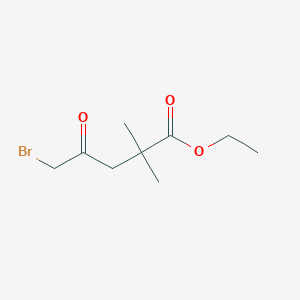
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)

![1-(ethoxycarbonyl)-2-[(ethoxycarbonyl)thio]-n,n-dimethyl-l-histidine methyl ester](/img/structure/B117202.png)
